6-Chloro-1,4,2-benzodithiazine
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Overview
Description
6-Chloro-1,4,2-benzodithiazine is a compound belonging to the class of 1,4,2-benzodithiazines, which have been studied for their wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1,4,2-benzodithiazine typically involves the reaction of isatoic anhydride with 3-amino-1,4,2-benzodithiazine 1,1-dioxides. The reaction is carried out in the presence of appropriate reagents and solvents, such as pyridine and toluene, under controlled temperature conditions . Another method involves the reaction of N-methyl-N-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazines with aldehydes .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-1,4,2-benzodithiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic aromatic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other biologically active compounds.
Medicine: Its derivatives have shown potential as antiviral and antibacterial agents.
Mechanism of Action
The mechanism of action of 6-Chloro-1,4,2-benzodithiazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-Chloro-1,1-dioxo-1,4,2-benzodithiazines: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
1,2,4-benzothiadiazine-1,1-dioxides: These compounds are structurally related and have been studied for their antihypertensive and antidiabetic properties.
Uniqueness: 6-Chloro-1,4,2-benzodithiazine stands out due to its specific chlorine substitution, which enhances its biological activity and makes it a valuable compound for further research and development .
Properties
CAS No. |
82946-27-8 |
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Molecular Formula |
C7H4ClNS2 |
Molecular Weight |
201.7 g/mol |
IUPAC Name |
6-chloro-1,4,2-benzodithiazine |
InChI |
InChI=1S/C7H4ClNS2/c8-5-1-2-6-7(3-5)10-4-9-11-6/h1-4H |
InChI Key |
ZHTLDHBMANTGBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC=NS2 |
Origin of Product |
United States |
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